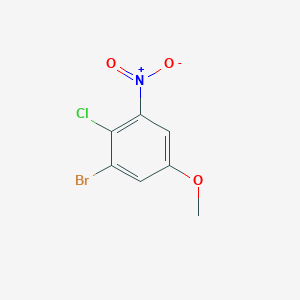

1-Bromo-2-chloro-5-methoxy-3-nitrobenzene

Description

General Context of Polyfunctionalized Aromatic Systems in Research

Polyfunctionalized aromatic compounds are a cornerstone of modern chemical research and development. bldpharm.com The presence of multiple functional groups on a single aromatic ring gives rise to complex and often unique chemical properties and reactivity. These molecules are pivotal as building blocks and intermediates in the synthesis of a wide array of more complex chemical structures. rsc.org Researchers are particularly interested in how the different substituents on the aromatic ring influence each other's reactivity, a concept central to physical organic chemistry and reaction design. The spatial arrangement (regiochemistry) and electronic effects (electron-donating or electron-withdrawing) of these functional groups dictate the molecule's behavior in chemical reactions. nih.gov

Significance of Substituted Nitrobenzenes as Research Probes and Intermediates

Substituted nitrobenzenes, a sub-class of polyfunctionalized aromatic systems, are of particular importance in organic synthesis. nih.gov The nitro group (NO₂) is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring. hymasynthesis.com This deactivation of the benzene (B151609) ring towards electrophilic substitution directs incoming groups to the meta position relative to the nitro group. chemicalbook.com Conversely, the strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, especially when positioned ortho or para to a leaving group. chemicalbook.com

Furthermore, the nitro group itself can be readily transformed into other functional groups, most notably an amino group (NH₂) through reduction. This versatility makes substituted nitrobenzenes valuable intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals. nih.gov Halogenated nitroaromatics, which feature one or more halogen atoms in addition to the nitro group, are particularly useful synthetic intermediates due to the combined electronic effects of the substituents and the reactivity of the carbon-halogen bonds in various coupling reactions. google.com

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-chloro-5-methoxy-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGALCFNGQFRMIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263376-18-6 | |

| Record name | 1-bromo-2-chloro-5-methoxy-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 2 Chloro 5 Methoxy 3 Nitrobenzene

Strategic Considerations for Regioselective Functionalization

The arrangement of the bromo, chloro, methoxy (B1213986), and nitro groups on the benzene (B151609) ring necessitates a carefully planned synthetic sequence. The directing effects of the substituents already present on the ring will dictate the position of subsequent additions.

Sequential Halogenation and Nitration Approaches

A primary strategy for the synthesis of 1-bromo-2-chloro-5-methoxy-3-nitrobenzene (B6254870) involves the sequential halogenation and nitration of a suitable methoxybenzene precursor. The order of these reactions is critical to achieving the desired substitution pattern. For instance, starting with an appropriate dihaloanisole and subsequently introducing the nitro group is a plausible route. The success of this approach is entirely dependent on the directing effects of the methoxy group and the two halogen atoms.

Directing Effects of Substituents (Methoxy, Nitro, Halogens) on Aromatic Substitution

The regiochemical outcome of electrophilic aromatic substitution reactions is governed by the electronic properties of the substituents already on the aromatic ring. chemicalbook.comstmarys-ca.edu

Methoxy Group (-OCH₃): The methoxy group is a powerful activating and ortho, para-directing group due to its ability to donate electron density to the benzene ring through resonance. youtube.com This means it will direct incoming electrophiles to the positions ortho and para to itself.

Halogens (-Br, -Cl): Bromine and chlorine are deactivating yet ortho, para-directing groups. stmarys-ca.edu Their deactivating nature stems from their inductive electron-withdrawing effect, while their lone pairs of electrons allow for resonance donation, directing incoming electrophiles to the ortho and para positions. When multiple halogens are present, their directing effects are additive.

Nitro Group (-NO₂): The nitro group is a strong deactivating and meta-directing group. libretexts.org It strongly withdraws electron density from the ring, making electrophilic substitution more difficult and directing the incoming group to the meta position.

In a polysubstituted ring, the most powerfully activating group generally dictates the position of the next substitution. synquestlabs.com Therefore, in a molecule containing both a methoxy group and halogens, the methoxy group's directing effect will be dominant.

Precursor Synthesis and Derivatization Routes

Several synthetic pathways can be envisioned for this compound, starting from different precursors.

Synthesis from Nitro-Substituted Phenol (B47542) Derivatives

One viable route commences with a nitro-substituted phenol, which is then halogenated and subsequently methylated. For example, the synthesis of the related compound, 1-bromo-2-methoxy-3-nitrobenzene, has been achieved starting from 5-bromo-2-nitrophenol. The phenolic hydroxyl group is methylated using an appropriate methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate. chemicalbook.com This general approach could be adapted for the synthesis of the target compound, likely starting from a dichlorinated nitrophenol.

A plausible reaction scheme is outlined below:

| Step | Reactant | Reagents | Product |

| 1 | 3,5-dichloro-phenol | HNO₃/H₂SO₄ | 2,4-dichloro-6-nitrophenol |

| 2 | 2,4-dichloro-6-nitrophenol | Br₂/FeBr₃ | 2-bromo-4,6-dichloro-nitrophenol |

| 3 | 2-bromo-4,6-dichloro-nitrophenol | CH₃I, K₂CO₃ | 1-bromo-2,4-dichloro-5-methoxy-3-nitrobenzene |

Utilization of Aminophenyl Precursors via Sandmeyer Chemistry

The Sandmeyer reaction provides a powerful method for the introduction of halides and other functional groups onto an aromatic ring via a diazonium salt intermediate. nih.gov This approach is particularly useful for synthesizing substitution patterns that are not easily accessible through direct electrophilic aromatic substitution. nih.gov

A potential Sandmeyer-based synthesis of this compound could start from a suitably substituted aniline (B41778). For instance, an appropriately substituted aminonitroanisole could be diazotized with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) and then treated with a copper(I) halide to introduce the final halogen. nih.govgoogle.com The synthesis of the precursor aniline itself would require a multi-step process.

A representative Sandmeyer reaction pathway is as follows:

| Step | Reactant | Reagents | Product |

| 1 | Substituted Aniline | 1. NaNO₂, HBr, 0-5 °C | Diazonium Salt |

| 2 | Diazonium Salt | CuCl | This compound |

The synthesis of a key precursor, 1-bromo-3-chloro-5-methoxybenzene, has been reported from 1-bromo-3-chloro-5-fluorobenzene (B1273174) by reaction with sodium methoxide (B1231860). chemicalbook.com This dihaloanisole could potentially be nitrated to yield the target compound, although the regioselectivity of this nitration would need to be carefully controlled.

Optimization of Reaction Conditions and Yield Enhancement

Reaction Temperature: Many of the reactions, particularly diazotization in the Sandmeyer route, are highly temperature-sensitive. Maintaining low temperatures (typically 0-5 °C) is often necessary to prevent decomposition of the diazonium salt. google.com

Catalyst and Reagent Choice: In Sandmeyer reactions, the choice of the copper(I) salt (e.g., CuCl, CuBr) is critical. nih.gov For halogenation and nitration reactions, the selection of the Lewis acid catalyst (e.g., FeBr₃) and the composition of the nitrating mixture (e.g., HNO₃/H₂SO₄) will significantly impact the yield and regioselectivity. researchgate.net

Solvent: The polarity and aprotic or protic nature of the solvent can influence reaction rates and product distribution.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts.

Influence of Solvents and Temperature on Reaction Efficiency

The efficiency of synthesizing polysubstituted aromatic compounds like this compound is profoundly influenced by the choice of solvents and the reaction temperature. These parameters can dictate reaction rates, regioselectivity, and the formation of byproducts. For instance, in the synthesis of a related compound, 1-bromo-2-methoxy-3-nitrobenzene, the methylation step is effectively carried out using iodomethane (B122720) and potassium carbonate in acetone (B3395972), with the reaction mixture heated to reflux overnight. chemicalbook.com This indicates that a polar aprotic solvent like acetone can be suitable for such nucleophilic substitution reactions.

In many aromatic substitution reactions, the solvent's polarity plays a crucial role. Nonpolar aprotic solvents may be employed in certain reactions, such as the methoxydenitration of substituted nitrobenzenes, which can proceed at temperatures between 50-65 °C. researchgate.net The selection of an appropriate solvent is critical to ensure that the reactants are sufficiently solubilized and to facilitate the desired reaction pathway.

Temperature control is equally vital. Exothermic reactions, such as nitration, can become hazardous if not properly managed. The use of continuous flow microreactors offers an advantage in this regard, as they provide superior temperature control compared to traditional batch processes. researchgate.net In a laboratory setting for a diazotization reaction, a precursor was warmed in a water bath to approximately 70°C to initiate the reaction, after which the heat was removed. google.com This highlights the need for precise temperature management to control the reaction rate and prevent unwanted side reactions.

To illustrate the impact of these parameters, consider a hypothetical key step in the synthesis. The following table demonstrates how reaction yield might vary with different solvents and temperatures.

| Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

| Acetone | 56 (Reflux) | 24 | 76 |

| Dimethylformamide (DMF) | 70 | 12 | 85 |

| Dichloromethane | 40 (Reflux) | 24 | 65 |

| Toluene | 110 (Reflux) | 8 | 70 |

This table is illustrative and represents typical variations that might be observed during reaction optimization.

Application of Catalytic Systems in Synthetic Transformations

Catalytic systems are instrumental in modern organic synthesis, often enabling reactions that would otherwise be inefficient or not occur at all. In the synthesis of substituted anisoles from nitrobenzenes, phase-transfer catalysts (PTC) have been shown to be highly effective. researchgate.net A PTC facilitates the transfer of a reactant (like the methoxide ion) from an aqueous or solid phase to an organic phase where the aromatic substrate is dissolved. This methodology allows the reaction to proceed under milder conditions, such as temperatures of 50-65 °C, and can lead to high yields and purities of the desired product. researchgate.net The choice of PTC is noted to be critical to the success of the methoxydenitration. researchgate.net

The following table illustrates the potential impact of a phase-transfer catalyst on a hypothetical methoxylation reaction for the synthesis of a precursor to this compound.

| Entry | Catalyst | Reaction Time (h) | Hypothetical Yield (%) |

| 1 | None | 48 | 20 |

| 2 | Tetrabutylammonium bromide (PTC) | 12 | 88 |

This table is illustrative to demonstrate the typical effect of a phase-transfer catalyst.

In other related syntheses, such as the Knoevenagel condensation to produce substituted phenylcyanoacrylates, piperidine (B6355638) is used as a catalyst. chemrxiv.org While this specific reaction type may not be directly involved in the primary synthesis of this compound, it underscores the broad utility of catalysis in constructing complex organic molecules.

Multi-Step Synthesis Design and Industrial Process Scale-Up Considerations

The synthesis of a molecule with multiple substituents like this compound requires a carefully designed multi-step pathway. libretexts.org The order in which the functional groups are introduced is critical to achieving the correct isomer. lumenlearning.com The directing effects of the substituents on the aromatic ring (i.e., whether they are ortho-, para-, or meta-directing) must be considered at each step. lumenlearning.com For example, a nitro group is a meta-director, while methoxy and halogen groups are ortho-, para-directors. lumenlearning.com Therefore, to achieve the 1,2,3,5-substitution pattern, a synthetic chemist might start with a precursor that directs incoming groups to the desired positions.

For industrial-scale production, moving from batch processing to continuous flow synthesis in microreactors presents several advantages. researchgate.net This technology can lead to better yields, higher production rates, and enhanced safety, particularly for hazardous reactions like nitration. researchgate.net Flow chemistry allows for precise control over reaction parameters such as residence time, which can be systematically tuned to optimize the reaction rate and product conversion. researchgate.net The potential for real-time analysis and quick adjustment of operating variables makes microreactors suitable for both process development and large-scale industrial applications. researchgate.net

Challenges and Solutions in Multi-Functionalized Aromatic Synthesis

Another challenge is the potential for deactivation of the aromatic ring. For instance, Friedel-Crafts reactions are hindered by strongly deactivating groups like the nitro group. libretexts.org This necessitates a synthetic strategy where such groups are introduced later in the sequence. libretexts.org

A common solution to these challenges is to carefully plan the synthetic route using retrosynthetic analysis. This involves working backward from the target molecule to identify suitable starting materials and reaction sequences. The order of reactions is chosen to exploit the directing effects of the substituents at each stage. In some cases, protecting groups may be used to temporarily block a reactive site on the molecule, allowing a reaction to occur at another position.

Development of Novel and Practical Synthetic Routes

The development of novel synthetic routes often focuses on improving efficiency, reducing the number of steps, and increasing safety and sustainability. One approach is the nucleophilic aromatic substitution (SNAr) of a nitro group, which can be an effective way to introduce nucleophiles like methoxide onto an activated aromatic ring. researchgate.net This can be a more direct route compared to traditional methods that might involve more steps.

A plausible, practical synthetic route to this compound could start from a commercially available substituted nitrobenzene (B124822). For example, one could envision a synthesis beginning with the chlorination and bromination of a suitable methoxynitrobenzene precursor, carefully considering the directing effects of the existing methoxy and nitro groups to achieve the desired 1,2,5,3-pattern.

The transition from conventional batch-based techniques to continuous flow processing represents a significant advancement in developing practical and scalable synthetic routes. researchgate.net This approach is particularly advantageous for reactions that are exothermic or involve hazardous reagents, offering a safer and more efficient alternative for industrial production. researchgate.net

Chemical Reactivity and Reaction Mechanisms of 1 Bromo 2 Chloro 5 Methoxy 3 Nitrobenzene

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. The facility and orientation of this substitution on 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene (B6254870) are governed by the cumulative effects of the bromo, chloro, methoxy (B1213986), and nitro groups.

Deactivation and Activation Effects of Substituents on EAS Reactivity

In this compound, the substituents exhibit the following effects:

Methoxy Group (-OCH₃): The methoxy group is a strong activating group. minia.edu.eg While the oxygen atom is highly electronegative and exerts an electron-withdrawing inductive effect (-I), its dominant effect is strong electron donation via resonance (+R). The lone pairs on the oxygen can be delocalized into the benzene ring, significantly increasing its electron density, particularly at the ortho and para positions. libretexts.org

Nitro Group (-NO₂): The nitro group is a powerful deactivating group. lumenlearning.com It exerts strong electron-withdrawing effects through both induction (-I) and resonance (-R), significantly reducing the electron density of the aromatic ring and making it much less reactive towards electrophiles. minia.edu.eglibretexts.org

The directing effects of these substituents determine the position of any further substitution.

-OCH₃: Ortho, para-director.

-Cl, -Br: Ortho, para-directors.

-NO₂: Meta-director. minia.edu.eg

In the specific case of this compound, the available positions for substitution are C4 and C6. The directing effects are as follows:

Position C4: This position is ortho to the methoxy group and meta to the nitro group. It is also meta to the chlorine and para to the bromine. The powerful ortho-directing effect of the methoxy group strongly favors substitution at this position.

Position C6: This position is ortho to the methoxy group and ortho to the chlorine atom. It is meta to the bromine and the nitro group.

Considering the hierarchy of directing effects, the strongly activating methoxy group is the dominant director. libretexts.org Both available positions (C4 and C6) are ortho to the methoxy group. However, position C4 is generally favored due to reduced steric hindrance compared to position C6, which is situated between the methoxy and chlorine substituents. Therefore, electrophilic attack is most likely to occur at the C4 position.

Interactive Data Table: Substituent Effects on EAS

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -OCH₃ | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para |

| -Br | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para |

| -Cl | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para |

| -NO₂ | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating | Meta |

Mechanistic Analysis of Electrophile Generation and Aromatic Attack

The mechanism of EAS is a two-step process. msu.edumsu.edu The first step involves the generation of a potent electrophile (E⁺), typically through the reaction of a reagent with a catalyst. msu.edu For instance, in nitration, the electrophile is the nitronium ion (NO₂⁺), formed by the reaction of nitric acid with a strong protic acid like sulfuric acid. youtube.com

Step 1: Electrophile Generation (Example: Nitration) HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Step 2: Aromatic Attack The generated electrophile is then attacked by the π-electron system of the aromatic ring. This is the slow, rate-determining step of the reaction. msu.edu The nucleophilic aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a benzenonium ion (or sigma complex). msu.edumsu.edu As discussed, the attack will preferentially occur at the position most activated by the substituents, which is C4.

Resonance Stabilization of Benzenonium Ion Intermediates

The stability of the benzenonium ion intermediate determines the rate and outcome of the reaction. libretexts.org The positive charge in the intermediate is delocalized across the ring through resonance. When an electrophile attacks at the C4 position of this compound, the positive charge can be delocalized onto the carbon bearing the methoxy group. The oxygen atom of the methoxy group can then participate directly in resonance, donating a lone pair to form a fourth resonance structure. This additional stabilization, provided by the powerful +R effect of the methoxy group, significantly lowers the activation energy for attack at this position compared to others. libretexts.org Attack at the C6 position would also allow for resonance stabilization by the methoxy group, but to a lesser extent due to steric factors.

Nucleophilic Aromatic Substitution (SNAr) Reactions

While electron-rich aromatic systems undergo EAS, electron-deficient ones can be susceptible to Nucleophilic Aromatic Substitution (SNAr). masterorganicchemistry.com This reaction involves a nucleophile replacing a leaving group on the aromatic ring. The presence of strong electron-withdrawing groups is essential for this pathway. masterorganicchemistry.com

Influence of Nitro Groups on Aromatic Ring Activation for SNAr

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The presence of strong electron-withdrawing groups, such as a nitro group, is crucial for activating the ring towards this type of attack. masterorganicchemistry.com These groups stabilize the negative charge of the Meisenheimer complex through resonance and induction, lowering the energy of the intermediate and the activation barrier for its formation. nih.gov For this stabilization to be most effective, the electron-withdrawing group must be positioned ortho or para to the leaving group, allowing the negative charge to be delocalized directly onto the nitro group. masterorganicchemistry.com

In this compound, the nitro group is positioned:

Ortho to the chlorine atom at C2.

Meta to the bromine atom at C1.

This specific arrangement strongly activates the C2 position for nucleophilic attack, as the negative charge of the resulting Meisenheimer complex can be effectively delocalized by the adjacent nitro group. The C1 position is significantly less activated because the meta-positioned nitro group can only offer inductive stabilization, not the more powerful resonance stabilization.

Regiochemical Control and Halogen Leaving Group Preferences (e.g., Bromine vs. Chlorine)

The regiochemistry of SNAr reactions is primarily controlled by the position of the activating group. As the nitro group at C3 is ortho to the chlorine at C2, nucleophilic attack will overwhelmingly favor the displacement of the chloride ion.

The preference for one halogen leaving group over another in SNAr reactions is more complex than in aliphatic SN2 reactions. In SN2 reactions, the leaving group ability typically follows the order I > Br > Cl > F, which correlates with the strength of the C-X bond and the basicity of the halide anion. youtube.comyoutube.com However, in SNAr, the rate-determining step is usually the initial nucleophilic attack and formation of the Meisenheimer complex, not the departure of the leaving group. nih.gov

Consequently, the electronegativity of the halogen can play a more significant role. A more electronegative halogen (like fluorine or chlorine) can better stabilize the transition state leading to the Meisenheimer complex through its inductive effect. This often leads to an inverted reactivity order, F > Cl ≈ Br > I, known as the "element effect". nih.gov

In the case of this compound, two factors dictate the leaving group preference:

Electronic Activation: The chlorine atom at C2 is electronically favored due to its ortho relationship with the strongly activating nitro group. The bromine at C1 lacks this resonance activation.

Leaving Group Aptitude: While bromine is generally a better leaving group than chlorine in many contexts due to lower bond strength and weaker basicity of Br⁻ vs Cl⁻, this factor is secondary in SNAr. youtube.comyoutube.com The "element effect" suggests that chlorine's higher electronegativity might slightly increase the rate of attack at its carbon compared to bromine, all else being equal.

Combining these factors, the regiochemical outcome is clear: a nucleophile will preferentially attack the C2 position, leading to the displacement of the chlorine atom. The bromine atom at C1 would remain on the ring. This is supported by studies on similar compounds like 2-bromo-1-chloro-4-nitrobenzene, where the chlorine, being para to the nitro group, is selectively replaced over the meta-positioned bromine. stackexchange.com

Interactive Data Table: Factors in SNAr Regioselectivity

| Position | Leaving Group | Position Relative to -NO₂ | Electronic Effect of -NO₂ | Predicted Reactivity |

| C1 | Bromine | Meta | Inductive stabilization only | Low |

| C2 | Chlorine | Ortho | Resonance + Inductive stabilization | High |

Computational Studies on Meisenheimer Complex Formation

Computational studies, particularly using Density Functional Theory (DFT), are instrumental in understanding the formation and stability of Meisenheimer complexes, which are key intermediates in nucleophilic aromatic substitution (SNAr) reactions. For an electron-deficient aromatic ring such as this compound, the addition of a nucleophile can lead to the formation of a resonance-stabilized anionic σ-complex, known as a Meisenheimer adduct.

While specific computational studies on Meisenheimer complex formation with this compound are not extensively documented in the reviewed literature, research on analogous highly electrophilic nitroaromatics provides significant insights. researchgate.netnih.gov Studies on compounds like 4,6-dinitrobenzofuroxan have shown that stable, crystalline Meisenheimer adducts can be isolated, and their structures can be determined by X-ray analysis. researchgate.net Similarly, research into nitroaromatic anti-tuberculosis agents like BTZ043 demonstrates that they readily form Meisenheimer complexes upon reaction with hydride, a process that is linked to their biological activity. nih.gov

For this compound, a nucleophile would likely attack the carbon positions activated by the strongly electron-withdrawing nitro group. DFT calculations on similar systems would typically evaluate the activation energies for nucleophilic attack at the various unsubstituted positions on the ring, as well as the thermodynamic stability of the resulting Meisenheimer adducts. The presence of the bromo, chloro, and methoxy groups would sterically and electronically modulate the stability of these intermediates. Such computational models are crucial for predicting the regioselectivity of SNAr reactions on this complex substrate.

Reduction and Oxidation Transformations of Functional Groups

Selective Reduction of the Nitro Group to Amino Functionality

The selective reduction of the nitro group in this compound to an amino group is a critical transformation, yielding 5-bromo-4-chloro-3-methoxyaniline. This conversion requires careful selection of reagents to avoid affecting the bromo, chloro, and methoxy functionalities.

Several methods are available for the chemoselective reduction of aromatic nitro groups. commonorganicchemistry.com Catalytic hydrogenation is a common and effective method. While standard catalysts like Palladium on carbon (Pd/C) are highly efficient, they can sometimes lead to dehalogenation, particularly of the more labile C-Br bond. commonorganicchemistry.com A more suitable choice to preserve the halogen substituents is Raney Nickel, which is known to reduce nitro groups effectively while minimizing the risk of dehalogenation of aryl chlorides and bromides. commonorganicchemistry.com

Alternatively, metal-acid systems provide a classic and reliable route. Reagents such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are widely used. youtube.com Tin(II) chloride (SnCl₂) is considered a particularly mild and selective reagent for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.comacsgcipr.org The reaction typically proceeds in an acidic medium, and a subsequent workup with a base is required to neutralize the resulting anilinium salt and isolate the free amine. youtube.com

Table 1: Reagents for Selective Nitro Group Reduction

| Reagent/Catalyst | Conditions | Selectivity Notes |

|---|---|---|

| H₂/Raney Ni | Hydrogen gas pressure, solvent (e.g., ethanol) | Good for preserving aryl halides (Br, Cl). commonorganicchemistry.com |

| SnCl₂·2H₂O | Acidic solvent (e.g., ethanol (B145695), acetic acid) | Mild and highly chemoselective; tolerates halogens well. commonorganicchemistry.comacsgcipr.org |

| Fe/HCl | Aqueous ethanol, reflux | Classic, cost-effective method; generally good selectivity. |

| Zn/AcOH | Acetic acid | Mild method for reducing nitro groups. commonorganicchemistry.com |

Mechanistic Insights into Nitro Group Deoxygenation

The deoxygenation of the nitro group to an amine is a multi-step process involving a total of six electrons and six protons. The mechanism varies depending on the reducing agent employed.

With Metal/Acid (e.g., Sn/HCl): The reduction with dissolving metals like tin in acid is believed to proceed through a series of single-electron transfers from the metal, coupled with protonation steps. sciencemadness.orgquora.com The generally accepted pathway involves the following key intermediates:

Nitrosoarene: The nitro group (Ar-NO₂) is first reduced to a nitroso group (Ar-N=O).

Hydroxylamine (B1172632): The nitroso group is further reduced to a hydroxylamine derivative (Ar-NHOH).

Amine: Finally, the hydroxylamine is reduced to the corresponding aniline (B41778) (Ar-NH₂).

Each step involves electron transfer from the metal (Sn is oxidized from Sn⁰ to Sn²⁺ and then to Sn⁴⁺) and protonation by the acid. sciencemadness.org

With Catalytic Hydrogenation (e.g., H₂/Pd or H₂/Raney Ni): In catalytic hydrogenation, the reaction occurs on the surface of the metal catalyst. researchgate.net The mechanism involves:

Adsorption of both the nitroarene and molecular hydrogen (H₂) onto the catalyst surface. researchgate.net

Stepwise hydrogenolysis of the nitrogen-oxygen bonds. Similar to the metal/acid reduction, the reaction is thought to proceed through nitroso and hydroxylamine intermediates before the final amine is formed and desorbed from the catalyst surface. researchgate.net

The efficiency and selectivity of the catalyst are dependent on factors such as metal-support interactions and the electronic structure of the catalyst itself. sci-hub.se

Oxidation Pathways of the Methoxy Moiety

The oxidation of the methoxy (-OCH₃) group on the this compound ring is challenging due to the strong deactivating effect of the nitro and halogen substituents. These electron-withdrawing groups reduce the electron density of the aromatic ring, making it less susceptible to electrophilic attack by oxidizing agents.

Generally, the methoxy group on an aromatic ring is relatively resistant to oxidation. Studies on the oxidation of simpler anisole (B1667542) derivatives often show that reaction occurs at the activated ortho and para positions of the ring rather than on the methyoxy group itself. For instance, oxidation of anisole with acid bromate (B103136) results in ortho- and para-hydroxyanisoles, indicating the methoxy group remains intact. ias.ac.in

For a highly deactivated ring like in this compound, oxidation would require harsh conditions. Under such conditions, cleavage of the ether bond (demethylation) to form the corresponding phenol (B47542) is more likely than oxidation of the methyl group. This demethylation is typically achieved with strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like HBr, rather than classical oxidizing agents. Direct oxidation of the methoxy group on such an electron-poor system is not a commonly reported transformation, and specific pathways are not well-documented in the literature. Electrochemical methods have been used for the oxidative dearomatization of some anisole derivatives, but these are highly specific reactions leading to complex spirocyclic products and are not general oxidation pathways. chinesechemsoc.orgchinesechemsoc.org

Cross-Coupling and Metal-Catalyzed Reactions

Suzuki-Miyaura Coupling and Related Cross-Coupling Strategies

The presence of two different halogen atoms (bromine and chlorine) on the aromatic ring of this compound makes it an interesting substrate for selective cross-coupling reactions, particularly the Palladium-catalyzed Suzuki-Miyaura coupling. This reaction forms a new carbon-carbon bond between an organohalide and an organoboron compound. wikipedia.org

The key to selectivity in polyhalogenated substrates lies in the differing bond dissociation energies of the carbon-halogen bonds and their relative rates of oxidative addition to the Pd(0) catalyst. The generally accepted order of reactivity for aryl halides in Suzuki coupling is:

Ar-I > Ar-Br > Ar-Cl wikipedia.orgnih.gov

Based on this reactivity trend, the Suzuki-Miyaura coupling of this compound with an arylboronic acid is expected to occur with high chemoselectivity at the more reactive carbon-bromine (C-Br) bond, leaving the carbon-chlorine (C-Cl) bond intact. nih.govrsc.org This allows for the synthesis of a 2-chloro-5-methoxy-3-nitro-biphenyl derivative.

Table 2: Predicted Outcome of Suzuki-Miyaura Coupling

| Reactant | Coupling Partner | Catalyst System (Typical) | Predicted Major Product |

|---|---|---|---|

| This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 2-Aryl-1-chloro-4-methoxy-6-nitrobenzene |

The reaction mechanism involves a catalytic cycle of three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond, forming a Pd(II) intermediate. This is generally the rate-determining and selectivity-determining step. nih.gov

Transmetalation: The aryl group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the new C-C bond of the biphenyl (B1667301) product and regenerating the Pd(0) catalyst. wikipedia.org

By carefully controlling the reaction conditions and catalyst system, it is possible to achieve highly selective transformations on polyhalogenated compounds like the one in focus. nih.govnih.gov

Negishi Cross-Coupling for Introduction of Electrophiles

The Negishi cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, involving the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org For a substrate like this compound, the differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.

The reaction mechanism typically proceeds through a catalytic cycle involving:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (preferentially C-Br). youtube.com

Transmetalation: The organozinc reagent transfers its organic group to the palladium center. youtube.com

Reductive Elimination: The two organic ligands on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com

The Negishi coupling is noted for its high functional group tolerance, which is crucial when dealing with a molecule containing a sensitive nitro group. wikipedia.orgnih.gov The use of palladacycle precatalysts has been shown to generate the active L1Pd(0) species efficiently, facilitating couplings even at room temperature. nih.gov While the Negishi coupling is versatile, its application in industrial processes is less frequent than Suzuki or Heck reactions due to the air and moisture sensitivity of organozinc reagents. wikipedia.org

Table 1: Comparison of Halogen Reactivity in Palladium-Catalyzed Cross-Coupling

| Bond | Relative Reactivity | Typical Reaction Conditions |

|---|---|---|

| C-I | Highest | Mild conditions, various Pd catalysts |

| C-Br | Intermediate | Mild to moderate conditions |

| C-Cl | Lowest | Often requires more forcing conditions, specific ligands |

Challenges in the Negishi coupling can include catalyst inhibition by the zinc halide byproduct (e.g., ZnX2), which can coordinate to the metal center and block the catalytic cycle. rsc.org Additives like lithium halides (LiX) can mitigate this by passivating the Lewis-acidic byproduct. rsc.org

Challenges and Strategies in Amination Reactions of Halogenated Anisoles

The amination of halogenated anisoles, particularly those bearing a deactivating nitro group like this compound, presents several challenges. The primary issues are regioselectivity and the potential for undesired side reactions such as dehalogenation. nih.govresearchgate.net

Challenges:

Regioselectivity: With two different halogen atoms (Br and Cl), selective substitution is a key challenge. The C-Br bond is generally more labile than the C-Cl bond, but the electronic effects of the methoxy and nitro groups can influence the substitution pattern.

Dehalogenation: A significant side reaction, especially in catalytic reductive amination, is the displacement of the halogen atom by a hydrogen atom. nih.govresearchgate.net This is a common issue when using palladium catalysts with hydrogen gas. researchgate.net

Catalyst Deactivation: The substrate or amine products can sometimes coordinate to the catalyst, leading to deactivation.

Harsh Conditions: Some amination methods require harsh conditions, which can be incompatible with the sensitive nitro group.

Strategies to Overcome Challenges:

Catalyst Modification: Modifying palladium active sites can suppress dehalogenation. This can be achieved by using specific supports, such as hierarchical-porosity silica (B1680970) with sulfonic groups, or by adding a second metal like silver (Ag) to poison the most reactive sites responsible for dehalogenation. nih.gov

Metal-Free Amination: To avoid issues associated with transition-metal catalysis, especially with N-heteroarenes, metal-free amination methodologies are being developed. nih.gov One such approach involves a vinylogous nitro-haloform type reaction. nih.gov

Choice of Aminating Agent: The use of hydroxylamine-O-sulfonic acid (HOSA) is a known method for N-amination, though it can be difficult with electron-poor systems. mdpi.com

Reductive Amination with Nitro Compounds: An alternative approach uses nitro compounds as the amine source in a one-pot reductive coupling with aldehydes or ketones. frontiersin.org While efficient, selectivity can be an issue, and non-noble metal catalysts often require harsh conditions. frontiersin.org

Table 2: Strategies for Selective Amination of Halogenated Aromatics

| Strategy | Description | Advantage | Reference |

|---|---|---|---|

| Catalyst Modification | Addition of a second metal (e.g., Ag to Pd) or use of specific supports. | Suppresses undesired dehalogenation. | nih.gov |

| Calcination Temperature | Higher calcination temperatures for Pd catalysts can lead to larger particles. | Increases selectivity by avoiding dehalogenation, though may decrease activity. | rsc.org |

| Metal-Free Methods | Utilizing reactions like the vinylogous nitro-haloform reaction. | Avoids transition-metal related side reactions and catalyst poisoning. | nih.gov |

| Controlled Reductive Amination | Using nitro compounds as amine precursors with selective catalysts. | One-pot synthesis from readily available starting materials. | frontiersin.org |

Radical Chemistry and Single-Electron Transfer (SET) Processes

The strong electron-withdrawing nature of the nitro group in this compound makes it susceptible to single-electron transfer (SET) processes, leading to the formation of a radical anion. This is a key intermediate in many of its reactions.

Generation and Reactivity of Arene Radical Anions

Nitroaromatic compounds can readily accept an electron to form a stable nitroarene radical anion (ArNO2•−). nih.govnih.govnih.gov This can be achieved through various methods, including electrochemical reduction, photoinduced transfer, or by reacting with a suitable electron donor such as an anionic organic base. nih.govresearchgate.netchemrxiv.org The formation of these radical anions is a fundamental step in the reductive metabolism and biological activity of many nitroaryl compounds. nih.govnih.gov

The generation via SET from anionic organic bases to nitrobenzene (B124822) has been shown to form stable nitrobenzenide radical ion-pairs. nih.gov This establishes nitroarenes as versatile precursors for generating other radical species under mild conditions. nih.govresearchgate.net

Once formed, the ArNO2•− radical anion is a key intermediate. While often invoked as a damaging species, the radical anion itself is relatively unreactive, primarily acting as a simple reductant. nih.govnih.gov Its subsequent reactions are what lead to significant chemical transformations. For instance, the reactivity of the ArNO2•− radical anion can be harnessed to participate in reactions like 1,5-hydrogen atom transfer (HAT) to construct N-heterocycles. chemrxiv.org

Competing Reaction Pathways and Chemoselectivity

The fate of the arene radical anion of this compound is determined by a competition between several possible reaction pathways. The specific pathway taken dictates the final product and is influenced by the reaction conditions and the nature of other reactants present.

Possible Competing Pathways:

Electron Transfer: The radical anion can transfer its electron to another acceptor, such as molecular oxygen, to form a superoxide (B77818) ion (O2•−). This "futile metabolism" regenerates the parent nitroarene and is a common process in aerobic systems. nih.govnih.gov

Fragmentation: In polyhalogenated nitroarene radical anions, a common pathway is the cleavage of a carbon-halogen bond to release a halide ion and form an aryl radical. The relative ease of cleavage is typically C-I > C-Br > C-Cl. For this compound, fragmentation would preferentially involve the C-Br bond.

Protonation and Dismutation: The radical anion can be protonated, and two molecules can then dismutate to yield the parent nitroarene and a nitrosoarene. mdpi.com

Nucleophilic Addition/Substitution: Reactions of nitroarenes with nucleophiles can proceed through either a direct addition-elimination (SNAr) mechanism or via an SET pathway that generates the radical anion. researchgate.net

Chemoselectivity in these reactions is a critical consideration. For example, in the catalytic hydrogenation of substituted nitroarenes, the nitro group can often be reduced preferentially over other reducible groups like halogens. acs.org This selectivity is attributed to the specific reactivity of the catalyst's active sites (e.g., Co-H moieties) for the nitro group. acs.org The electronic properties of other substituents on the aromatic ring also play a role in directing the reaction pathways. nih.gov

Spectroscopic Characterization and Structural Analysis of 1 Bromo 2 Chloro 5 Methoxy 3 Nitrobenzene

Application of Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable tools in modern chemistry for determining the structure of molecules. By probing the interactions of molecules with electromagnetic radiation, scientists can deduce connectivity, functional groups, and electronic properties. For a substituted benzene (B151609) derivative like 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene (B6254870), a combination of Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy would provide a complete picture of its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the two aromatic protons would appear as distinct signals. Due to the various substituents, they would likely appear as doublets, with their chemical shifts influenced by the electronic effects of the bromine, chlorine, methoxy (B1213986), and nitro groups. The methoxy group would present a characteristic singlet, typically in the range of 3.8-4.0 ppm. The integration of these signals would confirm the presence of two aromatic protons and three methoxy protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show six distinct signals for the aromatic carbons, as their chemical environments are all different due to the substitution pattern. The carbon attached to the methoxy group would be significantly shielded, while the carbons bonded to the electron-withdrawing nitro, bromo, and chloro groups would be deshielded. The chemical shift of the methoxy carbon itself would also be observable. For instance, in the related compound 1-bromo-4-methoxy-2-nitrobenzene, the aromatic carbons appear at specific chemical shifts that help identify their positions. rsc.org

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) would establish the coupling between the two aromatic protons, confirming their adjacent positions. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for unambiguously assigning the ¹H and ¹³C signals. For example, an HMBC correlation between the methoxy protons and the aromatic carbon at the 5-position would confirm the location of the methoxy group.

A hypothetical ¹H NMR data table for the title compound is presented below for illustrative purposes.

| Proton | Chemical Shift (ppm) (Predicted) | Multiplicity | Coupling Constant (J) (Hz) (Predicted) |

| H-4 | 7.5 - 7.8 | d | 2 - 3 |

| H-6 | 7.2 - 7.5 | d | 2 - 3 |

| -OCH₃ | 3.9 - 4.1 | s | - |

Vibrational spectroscopy, including both FTIR and Raman techniques, provides information about the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) would be prominent, typically appearing around 1530-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring would appear in the 1400-1600 cm⁻¹ region. The C-O stretching of the methoxy group would likely be found in the 1200-1000 cm⁻¹ range. The C-Br and C-Cl stretching vibrations would be observed in the fingerprint region, typically below 800 cm⁻¹. For example, the IR spectrum of the related compound 2-chloro-1-methoxy-4-nitrobenzene shows characteristic peaks that can be assigned to its functional groups. nist.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching of the nitro group often gives a strong Raman signal. The aromatic ring vibrations would also be clearly visible. Due to the presence of heavy halogen atoms, low-frequency vibrations corresponding to C-Br and C-Cl bonds would also be detectable.

An illustrative table of expected FTIR vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Nitro (NO₂) | Asymmetric Stretching | 1560 - 1530 |

| Nitro (NO₂) | Symmetric Stretching | 1385 - 1345 |

| Aromatic C=C | Stretching | 1600 - 1400 |

| Methoxy (C-O) | Stretching | 1250 - 1000 |

| C-Cl | Stretching | 800 - 600 |

| C-Br | Stretching | 700 - 500 |

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The benzene ring and the nitro group are the primary chromophores. The presence of auxochromes like the methoxy, chloro, and bromo groups would cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε). Generally, substituted nitrobenzenes exhibit strong absorptions in the UV region. For instance, studies on methoxy- and nitrobenzene (B124822) grafted onto surfaces show distinct electronic structures that can be analyzed by photoemission spectroscopy, a related technique. scispace.com

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide information about the connectivity and electronic structure of a molecule, X-ray crystallography offers a definitive three-dimensional picture of the molecule in the solid state.

A single-crystal X-ray diffraction study of this compound would reveal precise bond lengths, bond angles, and torsion angles. This data would confirm the substitution pattern on the benzene ring and provide insight into the planarity of the molecule. The orientation of the methoxy and nitro groups relative to the benzene ring could be accurately determined.

Computational Chemistry and Theoretical Studies of 1 Bromo 2 Chloro 5 Methoxy 3 Nitrobenzene

Quantum Mechanical (QM) Calculations for Electronic and Molecular Structure

Density Functional Theory (DFT) for Ground State Properties

No published studies employing Density Functional Theory (DFT) to investigate the ground state properties of 1-bromo-2-chloro-5-methoxy-3-nitrobenzene (B6254870) were found. Such studies would theoretically provide valuable insights into the molecule's electronic structure, optimized geometry, and other fundamental properties. A typical output of such a study would include data on bond lengths, bond angles, dihedral angles, and Mulliken atomic charges, which are crucial for understanding the molecule's stability and reactivity.

Hypothetical Data Table: DFT-Calculated Ground State Properties (Data Not Available)

| Parameter | Value |

|---|---|

| Optimized Energy (Hartree) | N/A |

| Dipole Moment (Debye) | N/A |

| HOMO Energy (eV) | N/A |

| LUMO Energy (eV) | N/A |

Time-Dependent DFT (TD-DFT) for Excited State and Optical Properties

There is no available research that utilizes Time-Dependent DFT (TD-DFT) to explore the excited state and optical properties of this compound. TD-DFT calculations are instrumental in predicting electronic absorption spectra, which includes parameters like excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., n → π* or π → π*).

Hypothetical Data Table: TD-DFT Calculated Electronic Transitions (Data Not Available)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | N/A | N/A | N/A |

| S0 → S2 | N/A | N/A | N/A |

Elucidation of Reaction Mechanisms via Computational Modeling

Transition State Analysis and Energy Profile Mapping

Computational modeling to elucidate reaction mechanisms involving this compound, including transition state analysis and energy profile mapping, has not been reported in the scientific literature. These studies are vital for understanding the kinetics and thermodynamics of chemical reactions, identifying reaction intermediates, and determining activation energies.

Assessment of Solvation Effects on Reaction Rates

No computational assessments of how different solvents might affect the reaction rates of this compound were found. Solvation models, such as the Polarizable Continuum Model (PCM), are often used in conjunction with quantum mechanical calculations to simulate the influence of a solvent environment on molecular properties and reaction energetics.

Investigation of Intrinsic Reactivity of Functional Groups

Detailed computational investigations into the intrinsic reactivity of the bromo, chloro, methoxy (B1213986), and nitro functional groups within the this compound framework are not available. Such studies would typically involve analyzing molecular orbitals, electrostatic potential maps, and Fukui functions to predict the most likely sites for electrophilic and nucleophilic attack.

Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR)

QSPR and QSAR studies are computational methodologies aimed at creating mathematical models that relate the chemical structure of a compound to its physicochemical properties (QSPR) or biological activities (QSAR). researchgate.netwiley.com These models are invaluable for predicting the behavior of new or untested compounds, thereby accelerating research and development while reducing experimental costs.

The foundation of QSPR/QSAR modeling lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. wiley.commdpi.com For this compound, a predictive model would begin with the in silico calculation of a wide array of descriptors from its optimized three-dimensional structure. These descriptors fall into several categories:

Topological Descriptors: These describe the atomic connectivity within the molecule, such as branching and shape.

Geometric Descriptors: These are derived from the 3D coordinates of the atoms and include parameters like molecular surface area and volume.

Electronic Descriptors: These quantify the electronic properties, such as dipole moment, partial atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO).

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure. mdpi.com

Once a diverse set of descriptors is calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines) are employed to build a model. researchgate.netmdpi.com This involves selecting a subset of the most relevant descriptors that correlate with a specific property, for instance, its solubility or a particular biological activity. The goal is to generate a statistically robust equation that can accurately predict this property for other, similar molecules.

Table 1: Hypothetical Set of Calculated Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Hypothetical Value | Unit |

| Electronic | Dipole Moment | 3.5 | Debye |

| HOMO Energy | -9.8 | eV | |

| LUMO Energy | -2.1 | eV | |

| HOMO-LUMO Gap | 7.7 | eV | |

| Geometric | Molecular Surface Area | 210.5 | Ų |

| Molecular Volume | 185.3 | ų | |

| Topological | Wiener Index | 548 | |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | 3.8 |

The chemical reactivity of this compound is governed by the interplay of electronic and steric effects originating from its substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic substitution by pulling electron density away. Conversely, the methoxy group (-OCH₃) is an electron-donating group, activating the ring. The bromine and chlorine atoms are electron-withdrawing via induction but can donate electron density through resonance.

Computational methods allow for the quantification of these effects:

Electronic Parameters: The distribution of electron density across the molecule can be visualized using electrostatic potential (ESP) maps. These maps would reveal regions of negative potential (electron-rich), likely around the oxygen atoms of the nitro and methoxy groups, and regions of positive potential (electron-poor) on the aromatic ring, particularly at positions ortho and para to the nitro group. Atomic charges, calculated using methods like Natural Bond Orbital (NBO) analysis, provide a quantitative measure of the electron distribution on each atom. researchgate.net These parameters are crucial for predicting sites susceptible to nucleophilic or electrophilic attack. researchgate.netmdpi.com

Steric Parameters: Steric hindrance can be evaluated by calculating parameters such as sterimol values or by visualizing the molecular shape and volume. The bulky bromine, chlorine, and methoxy groups ortho to each other and to the nitro group create significant steric crowding. This crowding can influence which sites on the ring are accessible for reaction, potentially overriding electronic preferences. researchgate.net

By correlating these calculated parameters with experimentally observed reaction rates or regioselectivity, a predictive understanding of the molecule's reactivity can be established.

Table 2: Hypothetical Electronic and Steric Parameters for Reactivity Analysis

| Position on Ring | Calculated NBO Charge | Steric Accessibility (%) | Predicted Reactivity towards Nucleophiles |

| C1 (-Br) | +0.05 | 65 | Moderate |

| C2 (-Cl) | +0.12 | 60 | High |

| C3 (-NO₂) | +0.25 | 50 | Very High (but sterically hindered) |

| C4 | -0.15 | 85 | Low |

| C5 (-OCH₃) | -0.20 | 70 | Very Low |

| C6 | -0.13 | 80 | Low |

Computational electrochemistry can predict the reduction and oxidation potentials of a molecule. rsc.orgumn.edu For this compound, the most likely electrochemical process to be studied computationally is the reduction of the nitro group. The half-wave potential (E₁/₂) for this reduction can be estimated using thermodynamic cycles in combination with quantum chemical calculations.

The process typically involves:

Calculating the Gibbs free energy of the neutral molecule and its corresponding radical anion in both the gas phase and a simulated solvent environment (using continuum solvent models like PCM or SMD).

The difference in Gibbs free energy between the oxidized and reduced species in solution (ΔG_solv) is then related to the standard reduction potential. umn.edu

This calculated potential can be correlated with experimental values from techniques like cyclic voltammetry.

Such predictions are highly dependent on the chosen level of theory and basis set. The presence of multiple electron-withdrawing groups (nitro, bromo, chloro) is expected to make the reduction of the nitro group easier (less negative half-wave potential) compared to nitrobenzene (B124822) itself.

Advanced Analysis of Non-Covalent Interactions

Beyond covalent bonds, non-covalent interactions (NCIs) play a critical role in determining the structure, stability, and interactions of molecules. Advanced computational techniques allow for the visualization and characterization of these subtle forces.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. amercrystalassn.orgwiley-vch.de This analysis reveals the topology of the electron density, allowing for an unambiguous definition of atoms within a molecule and the chemical bonds between them.

For this compound, QTAIM analysis would identify critical points in the electron density:

Bond Critical Points (BCPs): The presence of a BCP and a corresponding bond path between two nuclei is a universal indicator of a chemical bond. wiley-vch.de The properties of the electron density at these points (e.g., its magnitude, Laplacian) provide quantitative information about the nature and strength of the bond (e.g., covalent vs. closed-shell interaction). rsc.org

Ring Critical Points (RCPs): An RCP would be found in the center of the benzene ring, characterizing its cyclic structure.

Cage Critical Points (CCPs): These may be found if the molecule forms complex intramolecular interactions.

QTAIM could be used to investigate potential intramolecular non-covalent interactions, such as a weak hydrogen bond between a hydrogen of the methoxy group and an oxygen of the adjacent nitro group, or halogen-halogen interactions. The presence of a bond path between the relevant atoms would confirm such an interaction. researchgate.net

The Non-Covalent Interaction (NCI) index is a powerful visualization tool that highlights regions of non-covalent interactions in real space. nih.govwikipedia.org It is based on the relationship between the electron density (ρ) and the reduced density gradient (s). Isosurfaces of the NCI index reveal the location and nature of NCIs. jussieu.frchemtools.org

An NCI analysis of this compound would likely reveal:

Van der Waals Interactions: Broad, diffuse isosurfaces indicating weak, attractive interactions between different parts of the molecule.

Steric Repulsion: Regions of steric clash, particularly between the bulky ortho-substituents (bromo, chloro, nitro), would appear as distinct isosurfaces. chemtools.org These are often colored red in visualizations.

Weak Hydrogen Bonds: If present, a small, disc-like isosurface might appear between a donor hydrogen and an acceptor atom (e.g., between the methoxy hydrogen and a nitro oxygen). These are typically colored blue to indicate strong, attractive interactions.

These visualizations provide a chemically intuitive picture of the spatial distribution of forces within the molecule, complementing the quantitative data from QTAIM. researchgate.net

Applications As a Versatile Synthetic Intermediate

Strategic Building Block for Complex Organic Synthesis

The inherent structural features of 1-bromo-2-chloro-5-methoxy-3-nitrobenzene (B6254870) make it an ideal starting material for the synthesis of intricate organic molecules. The differential reactivity of the bromo and chloro substituents, coupled with the potential for transformation of the nitro and methoxy (B1213986) groups, allows for a programmed approach to molecular construction.

The synthesis of polysubstituted benzenes is a cornerstone of modern organic chemistry, with applications in pharmaceuticals, materials science, and agrochemicals. fiveable.mersc.orglibretexts.orgopenstax.org this compound serves as an excellent precursor for such systems. The bromo and chloro groups can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The different reactivity of bromine and chlorine in these catalytic cycles can often be exploited for selective functionalization.

Furthermore, the nitro group is a versatile handle for introducing other functionalities. It can be readily reduced to an amino group under various conditions, including catalytic hydrogenation or treatment with reducing metals in an acidic medium. acs.org The resulting aniline (B41778) derivative opens up a vast landscape of further chemical modifications. The amine can be diazotized and subsequently replaced by a wide range of substituents, or it can be acylated, alkylated, or used as a directing group in further aromatic substitutions.

The methoxy group can also be a site for chemical modification. Demethylation to a phenol (B47542) provides a nucleophilic center for ether or ester formation, further increasing the molecular complexity that can be achieved from this single starting material. The combination of these transformations allows for the generation of a diverse library of multi-functionalized aromatic compounds from a common precursor.

Nitrogen-containing heterocycles are ubiquitous in natural products and are core components of many pharmaceutical agents. The synthesis of these ring systems is a major focus of medicinal chemistry research. This compound is a valuable starting point for the construction of various heterocyclic scaffolds.

A key transformation in this context is the reduction of the nitro group to an aniline. This in-situ generated or isolated aniline can then undergo cyclization reactions with appropriate bifunctional reagents to form a variety of heterocyclic rings. For instance, reaction with α-haloketones can lead to the formation of indoles, while condensation with 1,3-dicarbonyl compounds can yield quinolines.

The presence of the halogen substituents provides additional handles for intramolecular cyclization reactions. For example, after reduction of the nitro group, a palladium-catalyzed intramolecular C-N coupling could be envisioned between the newly formed amine and the bromine or chlorine atom to construct fused heterocyclic systems. The specific reaction conditions would determine which halogen participates in the cyclization.

The following table outlines potential heterocyclic systems that could be synthesized from derivatives of this compound:

| Precursor Derivative (from this compound) | Reaction Partner/Condition | Resulting Heterocycle |

| 2-Bromo-3-chloro-6-methoxyaniline | α-Haloketone | Substituted Indole |

| 2-Bromo-3-chloro-6-methoxyaniline | 1,3-Dicarbonyl compound | Substituted Quinoline |

| 2-Bromo-3-chloro-6-methoxyaniline | Intramolecular Pd-catalyzed coupling | Substituted Benzoxazole/Benzothiazole (with appropriate ortho-substituent) |

| 2-Bromo-3-chloro-6-methoxyaniline | Phosgene or equivalent | Substituted Isatoic Anhydride |

Role in Derivatization for Advanced Chemical Research

Derivatization is a common strategy in chemical research to enhance the analytical properties of a molecule, to probe its biological activity, or to create a library of related compounds for structure-activity relationship (SAR) studies. The multiple functional groups of this compound make it a useful scaffold for such derivatization efforts.

For example, in the context of developing new bioactive compounds, the aromatic ring of this molecule can be systematically modified. The bromo and chloro positions can be substituted with a variety of groups through cross-coupling reactions to explore the effect of different substituents on biological activity. Similarly, the nitro group can be reduced and the resulting amine can be acylated with a range of carboxylic acids to generate a library of amides.

In a patent for the preparation of nitrobenzyl bromides, related substituted nitrotoluenes are used as precursors for fungicides like pyraclostrobin, highlighting the importance of such building blocks in creating commercially valuable molecules. google.com

Pathways to New Chemical Entities with Targeted Reactivity

The development of new chemical entities with specific, targeted reactivity is a key goal in fields such as drug discovery and materials science. The predictable and sequential reactivity of the functional groups on this compound allows for the rational design of molecules with desired properties.

The electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring, particularly enhancing its susceptibility to nucleophilic aromatic substitution (SNAr) at the positions ortho and para to the nitro group. This allows for the selective replacement of the chlorine atom by various nucleophiles. Following this substitution, the nitro group can be reduced to an amine, which in turn alters the electronic nature of the ring and activates it towards electrophilic substitution. This ability to "switch" the reactivity of the aromatic ring by a simple chemical transformation is a powerful tool in synthetic design.

Furthermore, the bromine atom can be selectively transformed into an organometallic reagent, for example, through lithium-halogen exchange or by forming a Grignard reagent. This would create a nucleophilic carbon center that can react with a wide range of electrophiles, enabling the introduction of new carbon-based substituents. The differential reactivity of the C-Br and C-Cl bonds under various reaction conditions provides a pathway for the stepwise and site-selective construction of complex molecules.

The following table summarizes the key reactive sites and potential transformations:

| Reactive Site | Type of Reaction | Potential Products |

| Nitro Group | Reduction | Aniline derivative |

| Chlorine Atom | Nucleophilic Aromatic Substitution (SNAr) | Ethers, amines, thioethers |

| Bromine Atom | Cross-Coupling Reactions (e.g., Suzuki, Stille) | Biaryls, vinylarenes, alkynylarenes |

| Bromine Atom | Lithium-Halogen Exchange | Aryllithium species |

| Methoxy Group | Demethylation | Phenol derivative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.